N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, a thiazole ring, and a benzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring is formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the benzamide moiety, typically through an amide coupling reaction using reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazole rings, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzodioxole and thiazole rings are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide can be compared with similar compounds such as:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound shares the benzodioxole and benzamide moieties but differs in the substituent on the benzamide ring.
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound contains the benzodioxole ring but lacks the thiazole and benzamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(20-10-12-1-6-15-16(9-12)23-11-22-15)13-2-4-14(5-3-13)24-18-19-7-8-25-18/h1-9H,10-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXGYZUMVHFFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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